4-Mercaptopyridine-3-sulfonamide
Overview
Description
4-Mercaptopyridine-3-sulfonamide is a compound that belongs to the class of sulfonamides . Sulfonamides are synthetic antimicrobial drugs used as broad-spectrum treatments for human and animal bacterial infections . They are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group .
Molecular Structure Analysis
The molecular formula of 4-Mercaptopyridine-3-sulfonamide is C5H6N2O2S2. It contains a sulfonamide functional group, which forms the basis of several groups of drugs .Physical And Chemical Properties Analysis
The molecular weight of 4-Mercaptopyridine-3-sulfonamide is 190.2 g/mol. More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Surface Chemistry and Monolayer Self-Assembly
4-Mercaptopyridine demonstrates complex surface chemistry, particularly in its interaction with gold surfaces. The adsorption from solutions leads to the formation of self-assembled monolayers (SAMs) on Au(111). However, these SAMs degrade over time, with adsorbed sulfur being a main product, indicating a dynamic and potentially useful surface interaction for applications in nanotechnology and material sciences (Ramírez et al., 2012).
Molecular Dimerization
The structural properties of 4-Mercaptopyridine SAMs on gold have been studied, revealing a dimerization of sulfur headgroups, forming a disulfide. This unique structural feature could be significant in the development of new materials and chemical sensors (Wan et al., 1998).
Inhibitory Action in Biochemical Processes
4-Mercaptopyridine derivatives have been investigated as inhibitors for carbonic anhydrase isozymes. These studies provide a basis for developing novel inhibitors with potential applications in medical research and drug development (Supuran et al., 1998).
Catalysis in Chemical Synthesis
The compound has been evaluated as a catalyst in native chemical ligation, a technique crucial in peptide synthesis. Its properties could be particularly beneficial in synthesizing complex peptides for pharmaceutical applications (Cowper et al., 2015).
Corrosion Inhibition
4-Mercaptopyridine has shown effectiveness as a corrosion inhibitor for steel in acidic environments. Its application in protecting metals could have significant implications in industrial processes (Han et al., 2018).
Pharmaceutical Applications
While focusing on non-drug uses, it's worth noting that derivatives of 4-Mercaptopyridine, particularly sulfonamides, play a crucial role in pharmaceuticals, displaying antimicrobial and anti-inflammatory properties. These derivatives are instrumental in drug design and synthesis (Kalgutkar, Jones, & Sawant, 2010).
Safety And Hazards
While specific safety and hazard information for 4-Mercaptopyridine-3-sulfonamide was not found, sulfonamides in general can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are advised to be handled with appropriate personal protective equipment and in well-ventilated areas .
Future Directions
While specific future directions for 4-Mercaptopyridine-3-sulfonamide were not found, sulfonamides and their derivatives continue to be a subject of research. For example, surface-enhanced Raman scattering (SERS) sensing has been used for the detection and mapping of cellular biomarkers . Another study reported the use of 4-mercaptopyridine in a high-performance mercury ion sensor .
properties
IUPAC Name |
4-sulfanylidene-1H-pyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S2/c6-11(8,9)5-3-7-2-1-4(5)10/h1-3H,(H,7,10)(H2,6,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVITWKPUEIOZGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=S)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360921 | |
Record name | 4-sulfanylpyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Mercaptopyridine-3-sulfonamide | |
CAS RN |
73742-63-9 | |
Record name | 4-sulfanylpyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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